carbonodithioic O,S-acid
Description
Properties
Molecular Formula |
CH2OS2 |
|---|---|
Molecular Weight |
94.16 g/mol |
IUPAC Name |
carbonodithioic S,S-acid |
InChI |
InChI=1S/CH2OS2/c2-1(3)4/h(H2,2,3,4) |
InChI Key |
SKOLWUPSYHWYAM-UHFFFAOYSA-N |
SMILES |
C(=O)(S)S |
Canonical SMILES |
C(=O)(S)S |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Hydrolysis of Dithiocarbonate Esters
Dithiocarbonate esters serve as primary precursors for carbonodithioic O,S-acid. These esters, such as O,S-diethyl dithiocarbonate (CAS 623-79-0) , undergo hydrolysis under strongly acidic conditions to yield the free acid. A representative synthesis involves refluxing the ester with concentrated hydrochloric acid:
Reaction conditions typically involve temperatures of 80–100°C for 6–12 hours, with yields reaching 60–75% after purification via silica gel chromatography . The use of silica gel adsorbates during solvent evaporation aids in stabilizing the acid against decomposition . Challenges include competing ester hydrolysis pathways, which may generate side products like carbon disulfide (CS₂) if water is present in excess.
Reaction of Carbon Disulfide with Hydroxyl and Thiol Groups
Direct synthesis from carbon disulfide (CS₂) and hydroxyl/thiol compounds offers a scalable route. In a two-step process, CS₂ reacts with sodium methoxide to form sodium O-methyl dithiocarbonate, which is subsequently treated with hydrogen sulfide (H₂S):
This method, adapted from industrial sodium salt production , achieves 50–65% yields under controlled pH (4–6) and low-temperature conditions (0–5°C). The use of automated batch reactors with caustic scrubbers minimizes CS₂ emissions .
Oxidation of Dithiol Precursors
Oxidative coupling of 1,2-ethanedithiol (HS–CH₂–CH₂–SH) with oxygen or peroxides provides a pathway to this compound. For example:
Yields are modest (30–45%) due to overoxidation risks, but the addition of radical inhibitors like 2,6-di-tert-butylphenol improves selectivity . This method is less practical for large-scale synthesis but valuable for isotopic labeling studies.
Salt Formation and Subsequent Acidification
Industrial-scale production often involves intermediate sodium salts, such as sodium O-butyl dithiocarbonate (CAS 141-33-3) . The salt is synthesized via reaction of CS₂ with butanol and sodium hydroxide:
Acidification with HCl liberates the free acid:
This method, optimized in 20 kL reactors , achieves 70–85% purity, with residual solvents removed via vacuum distillation.
Comparative Analysis of Methods
Challenges and Practical Considerations
-
Tautomerization : this compound readily tautomerizes to the S,S-form, necessitating low-temperature storage (-20°C) and inert atmospheres .
-
Purification : Silica gel chromatography or recrystallization from anhydrous ether are standard, but residual CS₂ contamination remains a concern.
-
Stability : The acid decomposes above 40°C, releasing H₂S and CS₂ . Stabilizers like triethylamine (1–2 mol%) extend shelf life.
Q & A
Q. What are the standard synthetic protocols for preparing carbonodithioic O,S-acid derivatives, and how are they characterized?
Methodological Answer: this compound derivatives (e.g., esters) are typically synthesized via nucleophilic substitution reactions between carbonodithioic acid and alcohols or thiols. For example, S-methyl O-ethyl dithiocarbonate (CAS 623-54-1) is prepared by reacting carbonodithioic acid with methyl and ethyl halides in a controlled alkaline medium . Characterization involves:
- Nuclear Magnetic Resonance (NMR) : Distinct proton environments for alkyl/aryl groups bonded to oxygen and sulfur (e.g., δ 1.3–1.5 ppm for methyl groups in O-alkyl chains vs. δ 2.1–2.3 ppm for S-methyl groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 150 for O,S-diethyl ester, C₅H₁₀OS₂) and fragmentation patterns to confirm substituents .
- Infrared (IR) Spectroscopy : C=S stretching vibrations at 1050–1150 cm⁻¹ and C-O stretches at 1200–1250 cm⁻¹ .
Q. How does the molecular structure of this compound influence its reactivity in nucleophilic substitutions?
Methodological Answer: The O,S-acid’s bifunctional nature (O- and S-linked groups) allows regioselective reactivity. For instance, the sulfur atom exhibits higher nucleophilicity than oxygen, favoring S-alkylation under acidic conditions. Experimental design should include:
- pH Control : Alkaline conditions (pH >10) promote O-alkylation, while neutral/acidic conditions favor S-alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Competitive Kinetics : Monitoring reaction progress via HPLC or GC-MS to quantify product ratios .
Advanced Research Questions
Q. How can computational methods resolve contradictions in the stability of this compound conformers?
Methodological Answer: Conformational stability is influenced by intramolecular hydrogen bonding and steric effects. A 2020 computational study (Figure 2.B2-D3) used:
- Density Functional Theory (DFT) : To calculate relative energies of four O,S-acid conformers, identifying the most stable structure (ΔG = 0.5–2.3 kcal/mol differences) .
- Transition State Analysis : Intrinsic reaction coordinate (IRC) calculations mapped interconversion pathways between conformers .
- Harmonic Zero-Point Energy (ZPE) Corrections : Adjusted energy barriers to account for vibrational contributions . Experimental validation via temperature-dependent Raman spectroscopy can corroborate computational predictions .
Q. What strategies address discrepancies in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from isomerization or solvent effects. Resolve these by:
- Multi-Technique Validation : Cross-referencing NMR (¹H/¹³C), IR, and X-ray crystallography data. For example, the O,S-dimethyl ester (CAS 19708-81-7) shows distinct NOE correlations between O-methyl and S-methyl groups in 2D NMR .
- Dynamic NMR Studies : Detect rotational barriers in hindered esters (e.g., tricycloheptyl derivatives, CAS 147319-51-5) by analyzing coalescence temperatures .
- Solvent Isotope Effects : Compare spectral shifts in D₂O vs. H₂O to identify hydrogen-bonding interactions .
Q. How can reaction mechanisms involving this compound be elucidated under varying redox conditions?
Methodological Answer: Mechanistic studies require:
- Electrochemical Analysis : Cyclic voltammetry to identify redox potentials (e.g., oxidation of S-methyl groups at +0.8 V vs. Ag/AgCl) .
- Isotopic Labeling : Using ¹⁸O-labeled water or D₂O to trace oxygen/sulfur exchange pathways .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to infer rate-determining steps .
Guidelines for Methodological Rigor
- Risk Assessment : Follow protocols in Prudent Practices in the Laboratory (e.g., hazard analysis for sulfur-containing reagents) .
- Data Reproducibility : Document synthetic procedures, solvent purity, and instrument calibration in supplementary materials (per Beilstein Journal standards) .
- Literature Surveys : Prioritize peer-reviewed studies over non-academic sources (e.g., avoid ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
